1-(2-methoxyphenyl)-2,5-dimethyl-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1H-pyrrole-3-carboxamide
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Overview
Description
1-(2-methoxyphenyl)-2,5-dimethyl-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1H-pyrrole-3-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a triazolo-pyridine ring fused with a pyrrole ring, which is further substituted with a methoxyphenyl group and a carboxamide group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry, pharmacology, and material science.
Preparation Methods
The synthesis of 1-(2-methoxyphenyl)-2,5-dimethyl-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1H-pyrrole-3-carboxamide involves multiple steps, starting with the preparation of the triazolo-pyridine core. The triazolo-pyridine ring can be synthesized through a cyclization reaction involving hydrazinylpyridine and appropriate reagents such as formic acid, orthoesters, or hypervalent iodine reagents . . Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst, to achieve high yields and purity of the final product.
Chemical Reactions Analysis
1-(2-methoxyphenyl)-2,5-dimethyl-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1H-pyrrole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Amidation: The carboxamide group can undergo amidation reactions with various amines, forming new amide derivatives.
Scientific Research Applications
1-(2-methoxyphenyl)-2,5-dimethyl-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1H-pyrrole-3-carboxamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-(2-methoxyphenyl)-2,5-dimethyl-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1H-pyrrole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of various enzymes, such as carbonic anhydrase and cholinesterase, by binding to their active sites and blocking their activity . Additionally, it can interact with specific receptors, such as G-protein-coupled receptors (GPCRs), modulating their signaling pathways and exerting therapeutic effects .
Comparison with Similar Compounds
1-(2-methoxyphenyl)-2,5-dimethyl-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1H-pyrrole-3-carboxamide can be compared with other similar compounds, such as:
[1,2,4]Triazolo[4,3-a]quinoxaline: This compound shares the triazolo ring structure but differs in the fused ring system and substituents, leading to different biological activities.
[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazine: This compound has a similar triazolo ring but is fused with a thiadiazine ring, resulting in distinct pharmacological properties.
[1,2,4]Triazolo[1,5-a]pyridine: This compound has a similar triazolo-pyridine core but differs in the substituents, leading to variations in its chemical reactivity and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C21H21N5O2 |
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Molecular Weight |
375.4 g/mol |
IUPAC Name |
1-(2-methoxyphenyl)-2,5-dimethyl-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)pyrrole-3-carboxamide |
InChI |
InChI=1S/C21H21N5O2/c1-14-12-16(15(2)26(14)17-8-4-5-9-18(17)28-3)21(27)22-13-20-24-23-19-10-6-7-11-25(19)20/h4-12H,13H2,1-3H3,(H,22,27) |
InChI Key |
GBAPPRPQNXMEFN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=CC=C2OC)C)C(=O)NCC3=NN=C4N3C=CC=C4 |
Origin of Product |
United States |
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